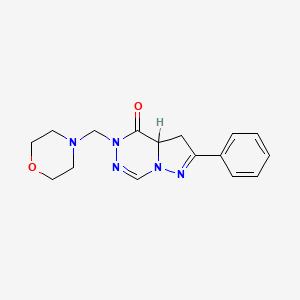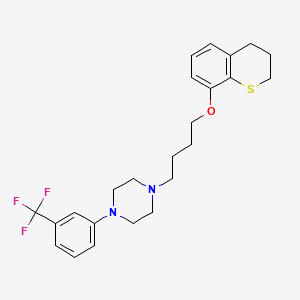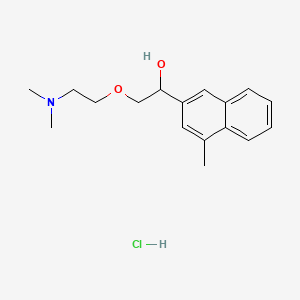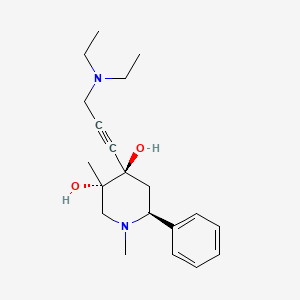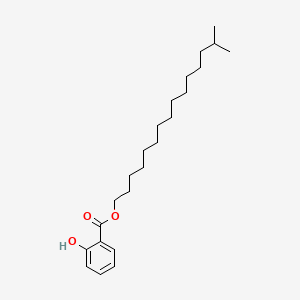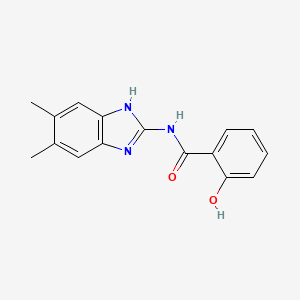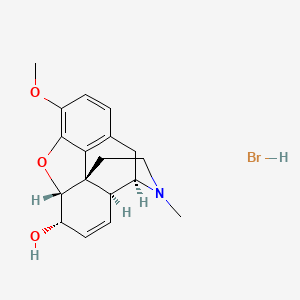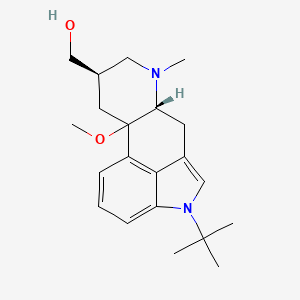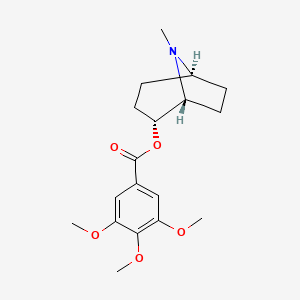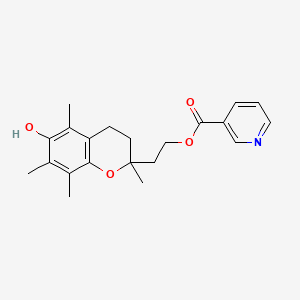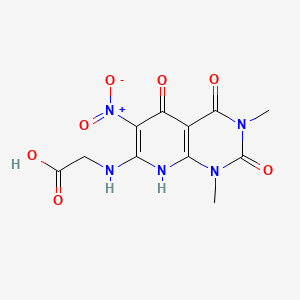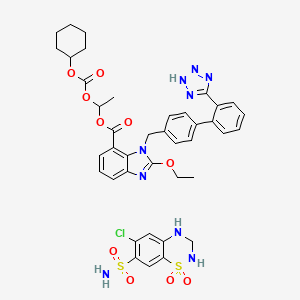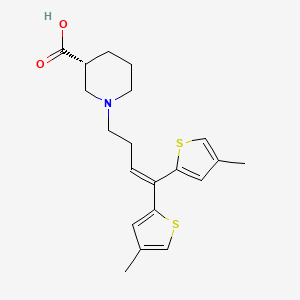
Tiagabine 4-methylthiophene isomer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tiagabine 4-methylthiophene isomer is a chemical compound that is structurally related to tiagabine, an antiepileptic drug. Tiagabine is known for its ability to inhibit the reuptake of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tiagabine 4-methylthiophene isomer involves several key steps. One common method includes the use of asymmetric hydrogen atom transfer protocols to construct the essential chiral tertiary carbon center. This process involves the use of titanium catalysis and readily modifiable starting materials . Another method involves the use of commercially available nicotinate as the starting material, which ensures a short synthetic route .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that are amenable to large-scale production. These methods often include the use of efficient syntheses of regioisomers of tiagabine, which have been developed to provide high yields and purity .
化学反応の分析
Types of Reactions
Tiagabine 4-methylthiophene isomer undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen donors, titanium catalysts, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives and analogues of tiagabine, which are of interest for further biological research and potential therapeutic applications .
科学的研究の応用
Tiagabine 4-methylthiophene isomer has several scientific research applications, including:
Chemistry: It is used in the synthesis of analogues and derivatives for studying structure-activity relationships.
Biology: It is used to investigate the mechanisms of GABA reuptake inhibition and its effects on neuronal activity.
Medicine: It is explored for its potential use as an antiepileptic drug and for the treatment of other neurological disorders.
作用機序
The mechanism of action of tiagabine 4-methylthiophene isomer involves its ability to inhibit the reuptake of GABA into presynaptic neurons. By blocking GABA uptake, more GABA is available for receptor binding on the surfaces of post-synaptic cells, enhancing the inhibitory effects of GABA in the central nervous system . This action is mediated through binding to recognition sites associated with the GABA uptake carrier .
類似化合物との比較
Similar Compounds
Similar compounds to tiagabine 4-methylthiophene isomer include:
Tiagabine: The parent compound, known for its antiepileptic properties.
Desmethyltiagabine: A derivative with similar GABA reuptake inhibition properties.
Other GABA uptake inhibitors: Compounds that share the mechanism of inhibiting GABA reuptake, such as nipecotic acid derivatives.
Uniqueness
This compound is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other similar compounds. These modifications can potentially lead to improved efficacy and reduced side effects in therapeutic applications .
特性
CAS番号 |
109857-65-0 |
|---|---|
分子式 |
C20H25NO2S2 |
分子量 |
375.6 g/mol |
IUPAC名 |
(3R)-1-[4,4-bis(4-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C20H25NO2S2/c1-14-9-18(24-12-14)17(19-10-15(2)13-25-19)6-4-8-21-7-3-5-16(11-21)20(22)23/h6,9-10,12-13,16H,3-5,7-8,11H2,1-2H3,(H,22,23)/t16-/m1/s1 |
InChIキー |
OXZOKITXBCIECG-MRXNPFEDSA-N |
異性体SMILES |
CC1=CSC(=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=CC(=CS3)C |
正規SMILES |
CC1=CSC(=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=CC(=CS3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


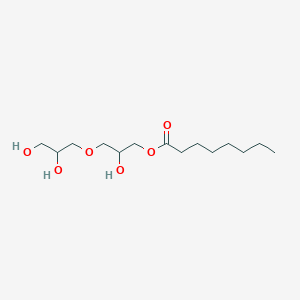
![2-[[2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride](/img/structure/B12755147.png)
